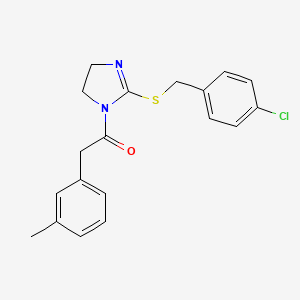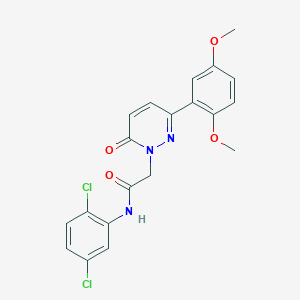![molecular formula C13H10F3N3O2 B2558016 4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine CAS No. 735305-34-7](/img/structure/B2558016.png)
4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Nitro-3-trifluoromethyl aniline” is an organic intermediate . It can be used to prepare 4-bromo-2-nitrotrifluorotoluene, an intermediate of medicine and optical waveguide materials, and flutamide, a non-steroidal anti-androgen drug .
Synthesis Analysis
The synthesis of “4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine” can be achieved through several methods. One method involves the nitration of m-trifluoromethyl)phenyl]acetamide obtained by reacting m-(trifluoromethyl)aniline with acetylchloride in a non-protic solvent . This is followed by the removal of acetyl protection in an ethanol solution by potassium carbonate .Chemical Reactions Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Aplicaciones Científicas De Investigación
Medicinal Chemistry: c-Met Inhibition
This compound has been studied for its potential in medicinal chemistry, particularly in inhibiting the c-Met protein kinase. c-Met is a receptor tyrosine kinase that, when dysregulated, can lead to cancer progression and metastasis. Derivatives of 4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine have shown promise in this field, contributing to the development of new anticancer drugs .
Neuropharmacology: GABA A Modulation
In neuropharmacology, the compound’s derivatives are explored for their GABA A allosteric modulating activity. GABA A receptors are pivotal in mediating inhibitory neurotransmission in the brain, and modulating these receptors can have therapeutic effects for conditions such as anxiety, epilepsy, and insomnia .
Polymer Science: Solar Cell Applications
The structural units derived from this compound have been incorporated into polymers used in solar cells. These polymers contribute to the efficiency and stability of solar cells, making them more viable for sustainable energy solutions .
Enzyme Inhibition: BACE-1 Inhibition
Another application is in enzyme inhibition, where derivatives of the compound have demonstrated β-secretase 1 (BACE-1) inhibition. BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which are associated with Alzheimer’s disease. Inhibiting BACE-1 can potentially reduce the formation of these peptides and slow the progression of Alzheimer’s .
Fluorescent Probes
The compound’s derivatives can serve as fluorescent probes. These probes are used in bioimaging to study biological processes, allowing researchers to visualize and track the behavior of molecules in live cells and tissues .
High-Energy Materials
Research has also been conducted on the use of this compound in the synthesis of high-energy-density materials. These materials are crucial for various applications, including propellants and explosives, where they contribute to the performance and safety of the products .
Propiedades
IUPAC Name |
4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)8-2-1-3-9(6-8)18-12-5-4-10(19(20)21)7-11(12)17/h1-7,18H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUAABWRDNQOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(4-chlorobenzoyl)amino]benzoyl}-N-propylpiperidine-4-carboxamide](/img/structure/B2557936.png)

![N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2557939.png)
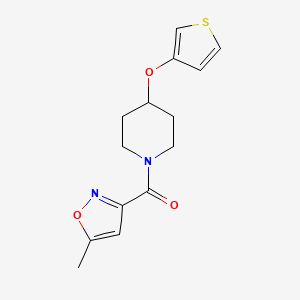
![4-phenoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2557941.png)
![3-Chloro-[1,2]thiazolo[5,4-c]pyridine](/img/structure/B2557943.png)
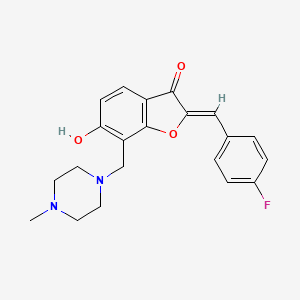
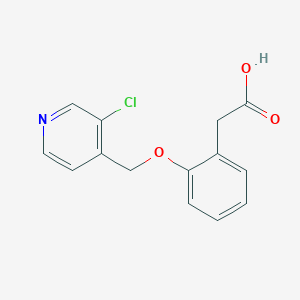



![4-[Methyl(phenyl)amino]benzene-1-carboximidamide hydrochloride](/img/structure/B2557952.png)
